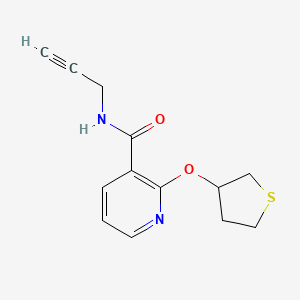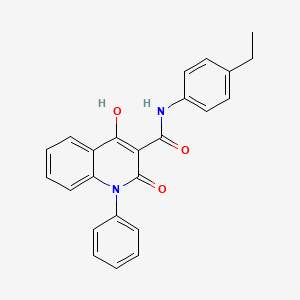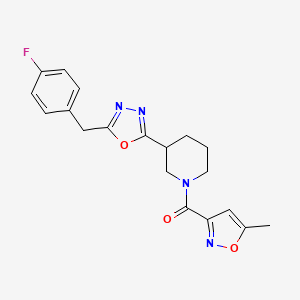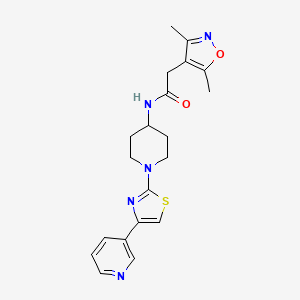![molecular formula C26H23N3O2S B2537731 N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamid CAS No. 681268-80-4](/img/structure/B2537731.png)
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a light yellow solid .
Synthesis Analysis
The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Physical and Chemical Properties Analysis
This compound is a light yellow solid with a melting point of 205.0–207.0 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra provide detailed information about its chemical structure .Wissenschaftliche Forschungsanwendungen
Therapie gegen dreifach-negativen Brustkrebs (TNBC)
Dreifach-negativer Brustkrebs (TNBC) ist ein aggressiver Subtyp, der durch das Fehlen von HER2-, Progesteron- und Östrogenrezeptoren gekennzeichnet ist. Die Hochregulierung des epidermalen Wachstumsfaktorrezeptors (EGFR) und des vaskulären endothelialen Wachstumsfaktorrezeptors-2 (VEGFR-2) ist mit dem Fortschreiten von TNBC verbunden. Es fehlen jedoch wirksame zielgerichtete Therapien.
Forschungsergebnisse::- Ergebnisse:
Antivirale Aktivität
Verbindungen, die fünfringige Heteroarylamine enthalten, haben eine vielversprechende antivirale Aktivität gegen das Newcastle-Disease-Virus (NDV) gezeigt. Weitere Modifikationen dieser Amine könnten zu potenziellen antiviralen Therapeutika führen.
Forschungsergebnisse::Zytotoxische Wirkungen auf Lungenkarzinom
Chalcone, die von der Verbindung abgeleitet sind, haben zytotoxische Wirkungen gegen Lungenkarzinom gezeigt.
Forschungsergebnisse::Fluoreszenzeigenschaften und pH-Sensorik
Eine der endgültigen Verbindungen, 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin, weist potente pH-Sensorik-Eigenschaften auf, die auf Fluoreszenzintensität und ratiometrischen Messungen basieren.
Forschungsergebnisse::Antitumoraktivität
Die synthetisierte Verbindung 2,2-Dichlor-N-[5-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamid zeigte in vitro Antitumoraktivität.
Forschungsergebnisse::Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit class ii c-met inhibition activity . The c-Met receptor is known to play a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s suggested that similar compounds interact with their targets, such as the c-met receptor, leading to inhibition of the receptor’s activity . This interaction can result in changes in cellular processes controlled by the target, potentially leading to antiproliferative effects.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity against certain cancer cell lines . This suggests that the compound may induce cell death or inhibit cell growth.
Biochemische Analyse
Biochemical Properties
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.
Cellular Effects
The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide impacts various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors on the cell surface, triggering a cascade of intracellular events . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-31-21-14-12-20(13-15-21)29-25(22-16-32-17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKBEUVQJDYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)




![3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide](/img/structure/B2537661.png)

![2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2537664.png)
![2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2537665.png)

![3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2537667.png)


